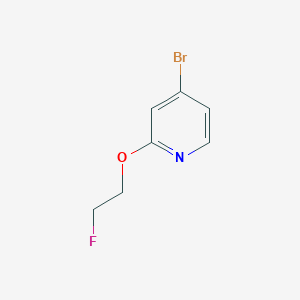

4-Bromo-2-(2-fluoroethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-fluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-6-1-3-10-7(5-6)11-4-2-9/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCIDSIBAFOIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Bromo 2 2 Fluoroethoxy Pyridine

Cross-Coupling Reactions at the C-4 Bromine Position

The bromine atom at the C-4 position of 4-bromo-2-(2-fluoroethoxy)pyridine is a key functional group that enables a range of cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide array of substituted pyridine (B92270) derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. In the context of this compound, this reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or boronate ester. This reaction is highly efficient for introducing a variety of substituents at the C-4 position.

For instance, the coupling of this compound with (4-cyanophenyl)boronic acid can be achieved using a palladium catalyst such as Pd(PPh3)4 in the presence of a base like sodium carbonate. The reaction typically proceeds in a solvent mixture, for example, toluene, ethanol, and water, at elevated temperatures to afford 4-(4-cyanophenyl)-2-(2-fluoroethoxy)pyridine in good yields.

Detailed research has demonstrated the broad applicability of this method. A variety of boronic acids and esters can be employed, allowing for the introduction of aryl, heteroaryl, and alkyl groups. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| (4-Cyanophenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 4-(4-Cyanophenyl)-2-(2-fluoroethoxy)pyridine | 85 |

| (3-Methylphenyl)boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 2-(2-Fluoroethoxy)-4-(3-methylphenyl)pyridine | 92 |

| (2-Thienyl)boronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 2-(2-Fluoroethoxy)-4-(2-thienyl)pyridine | 78 |

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of amines, including primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles.

The reaction typically employs a palladium precursor, such as Pd2(dba)3 or Pd(OAc)2, in combination with a bulky electron-rich phosphine (B1218219) ligand, for instance, Xantphos or RuPhos. A strong base, such as sodium tert-butoxide or cesium carbonate, is required to facilitate the catalytic cycle. The choice of ligand and base is critical to the success of the reaction and can be tailored to the specific amine being coupled.

This methodology has been successfully applied to synthesize a variety of 4-amino-substituted 2-(2-fluoroethoxy)pyridines, which are important intermediates in medicinal chemistry.

Table 2: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| Morpholine | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 4-(Morpholin-4-yl)-2-(2-fluoroethoxy)pyridine | 95 |

| Aniline | Pd(OAc)2 | RuPhos | Cs2CO3 | Dioxane | N-Phenyl-2-(2-fluoroethoxy)pyridin-4-amine | 88 |

| Benzylamine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | N-Benzyl-2-(2-fluoroethoxy)pyridin-4-amine | 90 |

Sonogashira Coupling and Other Alkynylation Reactions

The Sonogashira coupling provides a direct route to the synthesis of 4-alkynyl-substituted pyridines from this compound. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

A typical Sonogashira reaction with this compound would involve a palladium catalyst like Pd(PPh3)2Cl2 and a copper(I) salt such as CuI. The reaction is generally carried out in the presence of a base, for example, triethylamine, which also serves as the solvent. This method allows for the introduction of a variety of substituted and unsubstituted alkynyl groups at the C-4 position.

Other alkynylation methods, such as copper-free Sonogashira protocols, have also been developed to circumvent the use of a copper co-catalyst, which can sometimes lead to side reactions.

Table 3: Examples of Sonogashira Coupling with this compound

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 2-(2-Fluoroethoxy)-4-(phenylethynyl)pyridine | 89 |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et3N | DMF | 2-(2-Fluoroethoxy)-4-((trimethylsilyl)ethynyl)pyridine | 93 |

| 1-Hexyne | Pd(dppf)Cl2 | CuI | i-Pr2NEt | Acetonitrile | 2-(2-Fluoroethoxy)-4-(hex-1-yn-1-yl)pyridine | 85 |

Kumada, Negishi, and Stille Coupling Methodologies

While the Suzuki-Miyaura and Buchwald-Hartwig reactions are the most commonly employed cross-coupling methods, other established methodologies like the Kumada, Negishi, and Stille couplings are also applicable to this compound.

Kumada Coupling: This reaction involves the coupling of the aryl bromide with a Grignard reagent (R-MgBr). It is a powerful tool for forming C-C bonds, particularly with alkyl Grignard reagents. A nickel or palladium catalyst is typically used to facilitate this transformation.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (R-ZnX) as the coupling partner. This method is known for its high functional group tolerance and is often used when other methods fail. Palladium or nickel catalysts are commonly employed.

Stille Coupling: In the Stille coupling, an organostannane reagent (R-SnR'3) is coupled with the aryl bromide. This reaction is highly versatile and tolerates a wide range of functional groups, although the toxicity of the tin byproducts is a significant drawback.

While less frequently reported for this specific substrate compared to Suzuki-Miyaura couplings, these methods represent viable alternatives for introducing specific functionalities at the C-4 position.

Nickel-Catalyzed Cross-Coupling Reactions

In addition to palladium, nickel-based catalysts have emerged as a cost-effective and highly reactive alternative for cross-coupling reactions. Nickel catalysts can often promote reactions that are challenging for palladium, such as the coupling of less reactive electrophiles or the activation of stronger bonds.

Nickel-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound can be achieved, often with different ligand requirements and reaction conditions compared to their palladium-catalyzed counterparts. The use of nickel catalysts can also enable novel transformations, such as reductive couplings and cross-electrophile couplings.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, the position of substitution is highly dependent on the reaction conditions and the nature of the nucleophile.

While the C-4 bromine is the primary site for cross-coupling reactions, under certain conditions, nucleophilic attack can occur at other positions on the pyridine ring. The presence of the electron-withdrawing bromine atom and the nitrogen atom in the ring activates the ring towards nucleophilic attack.

For example, strong nucleophiles in the presence of a strong base and at high temperatures can potentially displace other groups on the ring, although displacement of the C-4 bromine is generally the most favorable pathway. The outcome of SNAr reactions on this substrate is a subject of ongoing research and is highly dependent on the specific reaction parameters.

Displacement of the Bromine Moiety by Various Nucleophiles

The bromine atom at the C-4 position is a good leaving group and is susceptible to displacement by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) pathways. The electron-deficient nature of the pyridine ring facilitates this reaction. stackexchange.com Furthermore, the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The C-Br bond can be readily functionalized via Suzuki-Miyaura coupling with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is a cornerstone for the synthesis of biaryl and substituted styrene (B11656) derivatives. wikipedia.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. This method has largely replaced harsher classical methods for aryl amine synthesis. wikipedia.orglibretexts.orgnih.gov

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides access to 4-alkynylpyridine derivatives.

Heck Coupling: Coupling with alkenes in the presence of a palladium catalyst can introduce vinyl groups at the C-4 position.

The table below summarizes potential nucleophilic displacement reactions at the C-4 position.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl/Vinyl-2-(2-fluoroethoxy)pyridine |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Ligand, Base (e.g., NaOtBu) | 4-(R¹R²-amino)-2-(2-fluoroethoxy)pyridine |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-2-(2-fluoroethoxy)pyridine |

| Stille Coupling | R-Sn(Bu)₃ | Pd catalyst | 4-Aryl/Vinyl-2-(2-fluoroethoxy)pyridine |

| Cyanation | KCN or Zn(CN)₂ | Pd catalyst | 4-Cyano-2-(2-fluoroethoxy)pyridine |

Reactivity at Other Ring Positions under Specific Conditions

While the C-4 position is the most reactive site for displacement of the halogen, other positions on the pyridine ring can also exhibit reactivity under specific conditions. Nucleophilic attack is generally favored at the C-2 and C-6 positions due to activation by the ring nitrogen. stackexchange.com

In this compound, the C-2 position is occupied by the fluoroethoxy group. While this group is a much poorer leaving group than bromide, its displacement could potentially occur under harsh nucleophilic conditions. The C-6 position remains a potential site for nucleophilic attack, although it is generally less reactive than the C-4 position bearing a halogen. The C-3 and C-5 positions are electron-rich compared to C-2, C-4, and C-6, and are thus less susceptible to nucleophilic attack.

Organometallic Transformations and Lithiation Studies

Organometallic chemistry provides powerful methods for the functionalization of pyridines. Directed lithiation and metal-halogen exchange are key strategies to introduce a variety of substituents onto the pyridine ring with high regioselectivity.

Directed Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique where a substituent directs deprotonation to an adjacent position. baranlab.orgwikipedia.org In this compound, the 2-alkoxy group is a known directed metalation group (DMG) and would be expected to direct lithiation to the C-3 position. researchgate.netuwindsor.ca The reaction typically involves a strong lithium amide base like lithium diisopropylamide (LDA) at low temperatures to prevent side reactions. The resulting 3-lithiated species can then be quenched with a wide range of electrophiles.

The bromine atom at C-4 can also influence the regioselectivity of lithiation. Halogens can act as weak directing groups, but the alkoxy group is a significantly stronger directing group. researchgate.net Therefore, lithiation is expected to occur predominantly at the C-3 position.

The table below illustrates the potential outcomes of directed lithiation followed by electrophilic quench.

| Electrophile | Reagent | Product at C-3 |

| Aldehyde/Ketone | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' |

| Carbon Dioxide | CO₂ | -COOH |

| Alkyl Halide | R-X | -R |

| Disulfide | RSSR | -SR |

| Iodine | I₂ | -I |

| Trimethylsilyl chloride | Me₃SiCl | -SiMe₃ |

| N,N-Dimethylformamide | DMF | -CHO |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common and efficient method for generating organolithium reagents from aryl halides. wikipedia.orgtcnj.edu Treating this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (-78 °C or below) would lead to a rapid exchange of the bromine atom for a lithium atom. This generates a 4-lithiated pyridine intermediate, which can then be reacted with various electrophiles to introduce functionality at the C-4 position. nih.govyoutube.com This method complements the nucleophilic substitution reactions for modifying the C-4 position and is often preferred for introducing carbon-based substituents that are not accessible via coupling reactions.

Electrophilic Aromatic Substitution (EAS) Potential of the Pyridine Scaffold

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.orgyoutube.com Reactions such as nitration, sulfonation, and Friedel-Crafts reactions typically require harsh conditions and often result in low yields. rsc.org Protonation of the pyridine nitrogen under acidic EAS conditions further deactivates the ring.

If EAS were to occur on this compound, the regioselectivity would be determined by the directing effects of the existing substituents.

Pyridine Nitrogen: Strongly deactivating and meta-directing.

2-Fluoroethoxy Group: An alkoxy group, which is typically activating and ortho, para-directing.

4-Bromo Group: A halogen, which is deactivating but ortho, para-directing.

Functional Group Interconversions and Modifications of the Fluoroethoxy Side Chain

The 2-(2-fluoroethoxy) side chain offers possibilities for further synthetic modifications, although these are often challenging.

Ether Cleavage: The ether linkage can potentially be cleaved under harsh conditions using strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). This would unmask a hydroxyl group at the C-2 position, leading to the formation of 4-Bromo-2-hydroxypyridine. This pyridone tautomer is a versatile intermediate for further functionalization.

Modification of the Fluoroethyl Group: The C-F bond is generally strong and not easily cleaved. Reactions involving the fluoroethyl moiety are less common. Under radical conditions, hydrogen abstraction from the ethoxy chain could occur, leading to further functionalization, though this would likely be unselective. researchgate.net Displacement of the fluorine atom via nucleophilic substitution is extremely difficult and would require specialized reagents and conditions.

Applications of 4 Bromo 2 2 Fluoroethoxy Pyridine As a Key Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds

The true utility of 4-Bromo-2-(2-fluoroethoxy)pyridine lies in its capacity to serve as a foundational scaffold for more elaborate molecules. The two distinct substituents on the pyridine (B92270) ring, the bromo group at the 4-position and the 2-fluoroethoxy group at the 2-position, offer orthogonal reactivity and specific steric and electronic influences.

Construction of Complex Heterocyclic Systems

The bromine atom at the 4-position of the pyridine ring is the primary reactive handle for carbon-carbon and carbon-heteroatom bond formation. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups.

For instance, analogous to how 4-bromo-2-fluoropyridine (B161659) is used to create complex chiral systems and inhibitors for enzymes like cyclin-dependent kinases (CDKs), this compound can be similarly employed. guidechem.com The Suzuki coupling, in particular, is a versatile method for creating biaryl structures, which are common in pharmacologically active compounds and advanced materials. rsc.orgnih.govmdpi.com The 2-(2-fluoroethoxy) side chain remains intact during these transformations, influencing the final product's conformation and properties such as lipophilicity and metabolic stability.

Table 1: Key Cross-Coupling Reactions Utilizing the 4-Bromo-Pyridine Scaffold

| Reaction Name | Reagents/Catalyst | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Heteroaryl) | 4-Aryl/Heteroaryl-2-(2-fluoroethoxy)pyridine |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | C-C (Alkynyl) | 4-Alkynyl-2-(2-fluoroethoxy)pyridine |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | C-N | 4-Amino-2-(2-fluoroethoxy)pyridine |

Scaffold for Library Synthesis and Combinatorial Chemistry

The reliability and broad scope of cross-coupling reactions make this compound an excellent scaffold for combinatorial chemistry and library synthesis. In the quest for new drugs and materials, chemists often synthesize large collections of structurally related compounds to screen for desired properties.

By using this compound as the core structure, a diverse library of compounds can be rapidly generated. The fixed 2-(2-fluoroethoxy) group provides a constant structural element, while the 4-position can be varied extensively by reacting the bromo-substituent with a large panel of different boronic acids, alkynes, or amines. This parallel synthesis approach allows for the systematic exploration of the chemical space around the 2-alkoxypyridine core, significantly accelerating the discovery process for new bioactive molecules.

Role in the Development of Pyridine-Based Active Compounds

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. The specific substitution pattern of this compound makes it an ideal starting point for designing novel, potent, and selective active compounds.

Formation of Pharmacophores for Biological Target Exploration

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The synthesis of new pyridine derivatives is crucial for discovering novel pharmacophores. Substituted pyridines have been identified as potent inhibitors of various biological targets, including the dopamine (B1211576) transporter (DAT). The nature and geometry of the substituents on the pyridine ring are critical for determining the inhibitory activity and selectivity.

Starting from this compound, medicinal chemists can introduce a multitude of different chemical groups at the 4-position. This allows for the systematic probing of the binding pocket of a biological target. The 2-fluoroethoxy group itself contributes to the pharmacophoric profile, potentially participating in hydrogen bonding interactions or modulating the molecule's solubility and ability to cross cell membranes.

Integration into Chemical Probes and Ligands

Beyond drug discovery, this compound is a valuable precursor for creating specialized chemical probes and ligands. These molecules are designed to interact with specific proteins, enzymes, or ions for detection or to modulate their function. For example, related bromo-pyridines have been used to construct complex ligands for stabilizing metal ions or for creating organometallic complexes with specific photophysical properties. guidechem.com The ability to functionalize the 4-position allows this pyridine derivative to be tethered to other molecules, such as fluorescent dyes or affinity tags, to create sophisticated tools for chemical biology research.

Contributions to Agrochemical Research and Development

The pyridine ring is a key component in many modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Fluorinated compounds are particularly prevalent in the crop protection industry, as the inclusion of fluorine can enhance efficacy, metabolic stability, and other important physicochemical properties.

While specific applications of this compound in commercial agrochemicals are not widely documented, its structure contains all the necessary elements of a promising lead compound. The pyridine core is a proven toxophore in many pesticides. The reactive bromine handle allows for the exploration of structure-activity relationships, a critical process in optimizing a compound's potency against a target pest and its selectivity towards crops. nih.gov Furthermore, the 2-fluoroethoxy group can improve the systemic properties of a potential pesticide, allowing it to be transported throughout the plant. The development of novel herbicides, such as those that inhibit acetolactate synthase (ALS), has often relied on highly substituted pyridine scaffolds. nih.gov Therefore, this compound represents a valuable, yet-to-be-fully-explored platform for the next generation of crop protection agents.

Utility in Materials Science for Functional Molecules

The distinct structural features of this compound make it an attractive candidate for the synthesis of novel functional materials. The presence of both a modifiable bromine atom and a fluoroalkoxy side chain allows for tailored molecular designs, enabling the creation of materials with specific and enhanced properties.

While direct polymerization of this compound is not extensively documented, its structure is highly amenable to incorporation into advanced polymeric and oligomeric systems. The bromo- a toms on pyridine rings are well-known to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are foundational in the synthesis of conjugated polymers and oligomers, which are essential for applications in organic electronics.

The 2-(2-fluoroethoxy)pyridine moiety can be strategically employed to influence the properties of the resulting polymers. The fluoroalkoxy group can enhance solubility, thermal stability, and influence the polymer's self-assembly and morphological characteristics in the solid state. For instance, fluorinated side chains are known to induce liquid crystallinity and can affect the packing of polymer chains, which is a critical factor in determining the performance of organic electronic devices. Based on the reactivity of similar perfluoropyridine compounds in polymerization reactions, it is plausible that this compound could serve as a monomer in the synthesis of fluorinated polyarylenes or other advanced polymer architectures. mdpi.com

The pyridine ring is a common component in ligands for metal complexes used in photoactive and optoelectronic systems, such as organic light-emitting diodes (OLEDs) and solar cells. The 4-bromo position on this compound provides a convenient handle to attach this building block to larger chromophoric or electroactive systems. Subsequent modification of the bromo-group through cross-coupling reactions allows for the fine-tuning of the electronic properties of the final molecule.

The fluoroethoxy group can play a crucial role in modulating the photophysical properties of these systems. The electron-withdrawing nature of the fluorine atom can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule, thereby affecting its emission color and efficiency in OLEDs or its light-harvesting capabilities in solar cells. The principles of using fluorinated pyridine derivatives to create highly phosphorescent cyclometalated iridium(III) complexes for optoelectronic applications suggest a potential pathway for the utilization of this compound in this domain.

Application in Radiopharmaceutical Precursor Synthesis (excluding human imaging data)

The development of radiolabeled molecules for Positron Emission Tomography (PET) is a critical area of medical research for disease diagnosis and monitoring. The synthesis of PET tracers often involves the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a precursor molecule.

Given its structure, this compound holds potential as a precursor for ¹⁸F-labeled radiopharmaceuticals. The existing non-radioactive fluorine atom in the fluoroethoxy group would typically remain, while the bromo-substituent on the pyridine ring could be replaced with ¹⁸F. This could be achieved through nucleophilic aromatic substitution reactions, a common strategy in the synthesis of ¹⁸F-labeled aromatic compounds.

While specific studies detailing the use of this compound as a radiopharmaceutical precursor are not prominent in publicly available literature, the general methodologies for the radiofluorination of bromo-aromatic precursors are well-established. google.com The synthesis of various ¹⁸F-labeled pyridine derivatives for PET imaging of targets in the central nervous system and other organs underscores the feasibility of this approach. researchgate.netresearchgate.net The development of new PET tracers often relies on the availability of versatile building blocks, and this compound represents a promising candidate for the synthesis of novel imaging agents.

Advanced Analytical Characterization Techniques for 4 Bromo 2 2 Fluoroethoxy Pyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 4-Bromo-2-(2-fluoroethoxy)pyridine. Unlike standard mass spectrometry, HRMS provides the high-resolution mass of the parent ion, allowing for the determination of its elemental formula with a high degree of confidence.

For this compound (C₇H₇BrFNO), the theoretical exact mass can be calculated with high precision. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two prominent peaks in the mass spectrum separated by approximately 2 Da.

Expected HRMS Data:

Molecular Formula: C₇H₇BrFNO

Calculated Exact Mass [M+H]⁺: 221.9771 Da (for ⁷⁹Br) and 223.9750 Da (for ⁸¹Br)

Collision-Induced Dissociation (CID) within the mass spectrometer would induce fragmentation of the parent ion. The resulting fragmentation pattern provides critical information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the ether bond, leading to the loss of the 2-fluoroethoxy group or fragments thereof.

Loss of the bromine atom.

Fragmentation of the pyridine (B92270) ring itself.

Studying the fragmentation of related prazoles has shown that pyridine rings can remain stable during ionization, with fragmentation often occurring at substituent groups. mdpi.com This suggests that fragments corresponding to the brominated pyridine core would be prominent.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton, carbon, and fluorine signals and to establish connectivity and spatial relationships.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The aromatic region would show signals for the three protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the electronegative nitrogen and the bromo and fluoroethoxy substituents. The protons of the fluoroethoxy group would appear as distinct multiplets in the aliphatic region, with characteristic splitting patterns due to H-H and H-F couplings. For comparison, the aromatic protons of pyridine itself appear between 7.1 and 8.5 ppm. chemicalbook.com The presence of substituents alters these shifts significantly. pw.edu.pl

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon. Carbons attached to electronegative atoms (N, O, Br, F) would be shifted downfield. For example, in related fluorinated compounds, carbons bonded to fluorine show characteristic splitting (¹JCF). nih.gov

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it excellent for characterizing fluorinated compounds. azom.com A single signal would be expected for the fluorine atom in the 2-fluoroethoxy group. The multiplicity of this signal would be a triplet due to coupling with the adjacent methylene (B1212753) protons (²JFH). The chemical shift would be indicative of the electronic environment. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings |

|---|---|---|---|

| ¹H (Pyridine) | 7.0 - 8.5 | d, dd | H-H |

| ¹H (OCH₂) | ~4.5 | dt | H-H, H-F |

| ¹H (CH₂F) | ~4.7 | dt | H-H, H-F |

| ¹³C (Pyridine) | 110 - 165 | s, d | C-F, C-H |

| ¹³C (OCH₂) | ~68 | t | C-F, C-H |

| ¹³C (CH₂F) | ~82 | t (¹JCF) | C-F, C-H |

| ¹⁹F | -220 to -230 | t | F-H |

Note: These are estimated values and may vary based on solvent and experimental conditions.

To unambiguously assign the signals and confirm the structure, a suite of 2D NMR experiments is essential. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to confirm the connectivity within the fluoroethoxy chain (OCH₂-CH₂F) and to trace the coupling network of the protons on the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. It is the primary method for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the OCH₂ protons to the C2 carbon of the pyridine ring, confirming the position of the fluoroethoxy substituent. It can also help confirm the position of the bromine atom by observing long-range correlations from the ring protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide information about the preferred conformation of the fluoroethoxy chain relative to the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. cardiff.ac.uk These methods are excellent for identifying functional groups.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the various bonds in this compound. Key expected absorptions include:

C-O-C (ether) stretching vibrations, typically around 1250-1050 cm⁻¹.

C-F stretching, which is usually a strong band in the 1100-1000 cm⁻¹ region.

Pyridine ring C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

C-Br stretching, which appears at lower frequencies, typically in the 600-500 cm⁻¹ range.

Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. youtube.com The aromatic ring vibrations are often strong in the Raman spectrum. It can be a powerful tool for studying polymorphism, where different crystal packing arrangements lead to subtle but measurable differences in the vibrational spectra. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Bond | Technique | Expected Frequency (cm⁻¹) |

|---|---|---|---|

| Fluoroalkane | C-F | IR | 1100 - 1000 (Strong) |

| Aryl Ether | Ar-O-C | IR | 1270 - 1230 (Asymmetric) |

| IR | 1075 - 1020 (Symmetric) | ||

| Pyridine Ring | C=C, C=N | IR/Raman | 1600 - 1400 |

X-ray Crystallography for Solid-State Structure Determination (where applicable)

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. wikipedia.org This technique can precisely determine bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. mdpi.com

This analysis would confirm the substitution pattern on the pyridine ring and reveal the conformation of the 2-fluoroethoxy side chain. Furthermore, it would identify any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing. Such detailed structural information is invaluable for understanding the physical properties of the material and for computational modeling studies. The crystallographic data for related substituted bromophenyl and bipyridine structures have been successfully determined, providing a basis for comparison. nih.govrsc.org

Spectroscopic Methods for Reaction Monitoring, Kinetic Studies, and Purity Assessment

Beyond structural elucidation, spectroscopic techniques are vital for monitoring the synthesis of this compound and assessing its purity.

Reaction Monitoring: Techniques like in-situ IR or NMR spectroscopy can be used to follow the progress of the reaction that forms the target compound. scitechdaily.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading by observing the disappearance of starting materials and the appearance of the product in real-time.

Kinetic Studies: By quantitatively monitoring the concentration of reactants and products over time using techniques like UV-Vis or NMR spectroscopy, the kinetics of the synthetic reaction can be determined. This provides mechanistic insights and helps in scaling up the process.

Purity Assessment: A combination of techniques is used to assess the purity of the final compound. ¹H NMR is excellent for detecting proton-containing impurities. HRMS can detect impurities with different elemental compositions. Chromatographic methods like HPLC coupled with a UV or MS detector are the gold standard for separating and quantifying impurities, ensuring the compound meets the required specifications for its intended application.

Computational and Theoretical Investigations of 4 Bromo 2 2 Fluoroethoxy Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, providing insights into the reactivity and stability of compounds like 4-Bromo-2-(2-fluoroethoxy)pyridine.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the electron-donating 2-fluoroethoxy group and the electron-withdrawing bromine atom would significantly influence the energies of the frontier orbitals. The HOMO is expected to have significant contributions from the pyridine (B92270) ring and the oxygen atom of the ethoxy group, while the LUMO is likely to be distributed over the pyridine ring, with some contribution from the bromine atom.

Illustrative FMO Data for this compound (Calculated using DFT)

| Parameter | Illustrative Value (eV) | Implication |

| EHOMO | -6.5 | Indicates the energy required to remove an electron. |

| ELUMO | -1.2 | Indicates the energy released when an electron is added. |

| Egap | 5.3 | A relatively large gap suggests good kinetic stability. |

This data is illustrative and based on typical values for similar substituted pyridines.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, with different colors representing different charge potentials. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

In this compound, the nitrogen atom of the pyridine ring is expected to be an electron-rich region (red) due to its lone pair of electrons. The fluorine and oxygen atoms of the fluoroethoxy group will also contribute to negative electrostatic potential. Conversely, the hydrogen atoms and the carbon atom attached to the bromine are likely to be electron-poor (blue). This charge distribution is critical in understanding non-covalent interactions and the preferred sites for chemical reactions.

Conformational Analysis and Energetic Landscapes of the Fluoroethoxy Moiety

The fluoroethoxy side chain of this compound is flexible and can adopt various conformations due to rotation around the C-C and C-O single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step.

The conformational preferences of the fluoroethoxy group are influenced by a combination of steric hindrance and stereoelectronic effects, such as gauche effects that may be induced by the fluorine atom. nih.gov Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule and is often the one responsible for its observed chemical and physical properties.

Illustrative Conformational Analysis Data for the Fluoroethoxy Moiety

| Dihedral Angle (O-C-C-F) | Relative Energy (kcal/mol) | Conformer Type |

| 60° | 0.0 | Gauche (Most Stable) |

| 180° | 1.5 | Anti (Less Stable) |

| -60° | 0.0 | Gauche (Most Stable) |

This data is illustrative and based on known conformational preferences of similar fluoroalkoxy groups.

Reaction Pathway Modeling and Transition State Calculations for Key Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This information is invaluable for understanding reaction rates and predicting the feasibility of a chemical transformation.

For this compound, key transformations could include nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the pyridine nitrogen. DFT calculations can be employed to model the reaction pathways for such transformations, providing detailed geometries of reactants, transition states, and products, as well as the associated energy changes.

Quantum Chemical Descriptors and Their Correlation with Chemical Properties (excluding biological activity)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical properties. rsc.org These descriptors provide a quantitative measure of various electronic and structural features.

Common Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance for Chemical Properties |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Relates to the molecule's ability to act as a reducing agent. |

| Electron Affinity | The energy released when an electron is added to a molecule. | Relates to the molecule's ability to act as an oxidizing agent. |

| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. | Influences bond polarity and reactivity. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | Harder molecules are generally less reactive. |

| Dipole Moment (µ) | A measure of the overall polarity of a molecule. | Affects solubility and intermolecular interactions. |

Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Illustrative Value |

| Ionization Potential (eV) | 8.5 |

| Electron Affinity (eV) | 0.8 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 3.85 |

| Dipole Moment (Debye) | 2.5 |

This data is illustrative and based on calculations for analogous substituted pyridines.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement of the molecule and its interactions with its environment, such as solvent molecules. nitech.ac.jp

For this compound, MD simulations could be used to study its solvation in different solvents, revealing details about the formation of hydrogen bonds and other intermolecular interactions. acs.org This information is crucial for understanding its solubility and how the solvent might influence its conformational preferences and reactivity. Simulations can also provide insights into the molecule's behavior in condensed phases, such as its diffusion and rotational dynamics.

Future Research Directions and Emerging Paradigms for 4 Bromo 2 2 Fluoroethoxy Pyridine

Development of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the pyridine (B92270) ring, particularly in a polysubstituted compound like 4-Bromo-2-(2-fluoroethoxy)pyridine, presents significant challenges. The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair can complicate traditional synthetic transformations. Overcoming these hurdles requires the development of sophisticated and robust catalytic systems.

Future research will focus on new transition-metal and rare-earth metal catalysts for the direct C–H functionalization of the pyridine core. escholarship.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel analogues. escholarship.org For instance, iridium, rhodium, and ruthenium complexes have shown promise in catalysing the ortho-C–H alkylation and arylation of pyridines with high regioselectivity and functional group tolerance. escholarship.org The challenge lies in directing this reactivity to the available C-3 and C-5 positions of the 4-bromo-2-alkoxypyridine scaffold, overcoming the steric hindrance and electronic biases imposed by the existing substituents.

Table 1: Comparison of Catalytic Strategies for Pyridine Functionalization

| Catalytic Strategy | Advantages | Challenges for this compound |

| Transition-Metal C-H Functionalization | High atom economy, access to novel derivatives. escholarship.org | Regioselectivity control at C-3/C-5 positions, overcoming steric/electronic bias. |

| Advanced Cross-Coupling Catalysts | Well-established for C-Br bond, versatile. | Catalyst inhibition by pyridine nitrogen, ligand design for challenging couplings. nih.gov |

| Heterogeneous Catalysis (e.g., Zeolites, MOFs) | Catalyst recyclability, process simplification, improved sustainability. nih.gov | Catalyst stability, achieving high activity and selectivity with complex substrates. |

| Rare-Earth Metal Catalysis | Unique reactivity patterns, potential for novel transformations. escholarship.org | Catalyst sensitivity, limited commercial availability, substrate scope exploration. |

Integration into Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. purdue.edu The integration of flow chemistry for the synthesis and functionalization of this compound is a key future direction. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or fast reactions. purdue.edu

Furthermore, flow chemistry is a natural partner to automated synthesis and high-throughput experimentation (HTE). nih.gov Automated platforms can perform numerous reactions in parallel, rapidly screening different catalysts, solvents, and reaction conditions to identify optimal pathways for functionalizing the this compound core. nih.govresearchgate.net The coupling of flow reactors with machine learning algorithms, such as Bayesian optimization, can accelerate process development by intelligently exploring the reaction space to simultaneously optimize for multiple objectives, like yield and production rate. nih.govscitechdaily.com This synergy between flow chemistry, automation, and data-driven optimization will enable the rapid generation of derivative libraries for drug discovery and materials science applications. scitechdaily.com

Exploration of Photoredox and Electrochemistry Approaches for Bromopyridine Functionalization

Photoredox catalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, enabling unique transformations under mild conditions. scitechdaily.com These techniques rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates, opening up new avenues for functionalizing heteroaromatics like this compound. rsc.org

Photoredox catalysis, which uses visible light to drive chemical reactions, can facilitate C-H functionalization, cross-coupling, and other transformations that are often challenging with traditional thermal methods. rsc.orgnih.gov For instance, the generation of pyridine N-oxy radicals from pyridine N-oxides via photoredox catalysis can enable the regioselective difunctionalization of alkenes, a reaction that could be adapted to introduce complex side chains onto the pyridine scaffold. acs.org This approach offers a way to forge C-C and C-heteroatom bonds under exceptionally mild conditions, preserving sensitive functional groups.

Electrochemistry provides an alternative, reagent-free method for generating radical intermediates. nih.gov By precisely controlling the applied voltage, chemists can achieve selective oxidations or reductions, triggering desired reaction cascades. A notable recent development is the use of electrochemical methods for single-carbon insertion into aromatic rings, providing a novel strategy for constructing complex substituted pyridines from simpler precursors. nih.govacs.org The application of these techniques to the C-H functionalization of the this compound ring could provide access to derivatives that are inaccessible through conventional means. Both photoredox and electrochemical methods are highly amenable to flow chemistry setups, which can improve irradiation efficiency in photochemical reactions and manage electrode passivation in electrochemical cells, further enhancing their synthetic utility. nih.govacs.org

Expanding Synthetic Utility through Unprecedented Reaction Pathways

Beyond optimizing existing methods, a significant frontier in pyridine chemistry is the discovery and development of entirely new reaction pathways. These unprecedented transformations can unlock novel chemical space and provide more direct access to complex molecular architectures.

One such area is the strategic use of C–H functionalization in combination with subsequent transformations. For example, a late-stage C-H fluorination at a position alpha to the pyridine nitrogen, followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride, presents a powerful two-step process for introducing a wide array of functional groups. purdue.eduacs.org Applying this logic to a derivative of the target molecule could enable functionalization at the C-3 or C-5 positions with amines, alcohols, thiols, or carbon nucleophiles under mild conditions. acs.org

Another innovative approach involves rearrangement reactions or the use of strained-ring precursors. Gold-catalyzed intramolecular reactions of 2-propargyl 2H-azirine derivatives, for example, have been shown to produce highly functionalized pyridines through what is formally an intramolecular transfer of an alkenyl nitrene to an alkyne. interchim.fr Exploring such novel cyclization and rearrangement strategies could lead to the construction of the core pyridine ring of this compound with novel substitution patterns already in place. Furthermore, the development of electrochemical methods for ring expansion, such as the single-carbon insertion into pyrrole (B145914) rings to form pyridines, represents a fundamental shift in how substituted pyridines can be conceptualized and synthesized. acs.org

Sustainable and Eco-Friendly Synthetic Routes for Pyridine Derivatives and Their Transformation

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Future research on this compound and its derivatives will heavily emphasize the development of sustainable and environmentally benign methodologies.

The replacement of hazardous solvents and reagents is another critical aspect. This includes the use of safer, more environmentally friendly solvents like water or ethanol, or developing solvent-free reaction conditions. youtube.com The use of heterogeneous or reusable catalysts, as mentioned previously, also plays a vital role by simplifying product purification and reducing catalyst waste.

Furthermore, alternative energy sources are being explored to drive chemical reactions more efficiently and with less environmental impact. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields in the synthesis of pyridine derivatives. youtube.com Similarly, ultrasound-assisted synthesis offers another non-conventional energy source that can promote reactions under milder conditions. youtube.com These green chemistry approaches are not mutually exclusive and can often be combined—for instance, a microwave-assisted, solvent-free multicomponent reaction—to create highly efficient and sustainable synthetic routes for the next generation of pyridine-based compounds.

Table 2: Green Chemistry Approaches for Pyridine Synthesis

| Green Chemistry Technique | Principle | Potential Application for Pyridine Derivatives |

| Multicomponent Reactions (MCRs) | Combining ≥3 reactants in one pot to increase complexity and efficiency. | De novo synthesis of the pyridine ring with desired substituents in fewer steps. |

| Microwave-Assisted Synthesis | Using microwave irradiation for rapid, uniform heating. youtube.com | Accelerating reaction rates, improving yields, and enabling new reaction pathways. |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to induce cavitation and enhance reactivity. | Promoting reactions at lower temperatures and improving mass transport. |

| Green Catalysts & Solvents | Employing reusable catalysts and environmentally benign solvents (e.g., water, ethanol). | Reducing waste, minimizing toxicity, and simplifying work-up procedures. |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent. youtube.com | Eliminating solvent waste and often simplifying product isolation. |

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-(2-fluoroethoxy)pyridine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting 4-bromo-2-hydroxypyridine with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux .

- Coupling reactions : Using Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the bromine position. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives are employed in solvents like THF or dioxane .

Q. What spectroscopic methods confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the pyridine ring (δ ~7–8.5 ppm for protons; ~120–150 ppm for carbons) and fluoroethoxy chain (δ ~4.5 ppm for –OCH₂CF₂H; ~110–120 ppm for fluorinated carbons) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 235 (C₇H₆BrFNO⁺) and fragment ions corresponding to Br loss .

- IR spectroscopy : Stretching vibrations for C–Br (~600 cm⁻¹) and C–O–C (~1100 cm⁻¹) .

Q. What are the primary applications in medicinal chemistry?

The compound serves as:

- A precursor for bioactive molecules targeting enzymes (e.g., kinase inhibitors) or receptors (e.g., GPCR modulators) due to its halogen and ether moieties .

- A probe in biochemical assays to study ligand-receptor interactions via fluorine NMR (¹⁹F NMR) .

Advanced Research Questions

Q. How does the 2-fluoroethoxy substituent influence electronic properties and reactivity?

- Electronic effects : The electron-withdrawing fluoro group reduces electron density on the pyridine ring, enhancing electrophilic substitution at the 4-position. This is confirmed by DFT calculations showing decreased HOMO energy .

- Steric effects : The ethoxy chain introduces moderate steric hindrance, affecting regioselectivity in coupling reactions. For example, Suzuki reactions favor para-substitution over meta .

Q. What challenges arise in regioselective functionalization, and how are they addressed?

- Challenge : Competing reactions at the bromine (C–Br) and oxygen (C–O) sites.

- Solutions :

Q. How do solvent and reaction conditions affect cross-coupling yields?

Data from analogous bromopyridines shows:

| Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| THF | Pd(PPh₃)₄ | 72 | |

| DMF | Pd(OAc)₂/XPhos | 65 | |

| Water/EtOH | PdCl₂(dppf) | 58 | |

| Polar aprotic solvents (THF, DMF) generally outperform protic solvents due to better catalyst stability. |

Q. How can computational methods predict binding affinity of derivatives?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. The fluoroethoxy group’s polarity and size are critical for hydrogen bonding and hydrophobic contacts .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Methodological Considerations

Q. What protocols ensure safe handling and storage?

Q. How is crystallography used to confirm molecular structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves bond lengths and angles. For example:

- Bond length : C–Br = 1.89 Å, C–O = 1.42 Å .

- Dihedral angle : Pyridine and fluoroethoxy planes deviate by <5°, indicating minimal steric strain .

Q. How are contradictions in reported biological activities resolved?

- Case study : Discrepancies in antibacterial activity (e.g., MIC values) may stem from assay conditions (pH, bacterial strain). Re-evaluate under standardized protocols (CLSI guidelines) and control for compound purity (HPLC ≥95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.